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Compound of Interest

Compound Name:
1-Chloro-N,N-

dimethylmethanesulfonamide

Cat. No.: B1609910 Get Quote

In the landscape of chemical research and drug development, scientists often encounter novel

or niche compounds for which comprehensive, publicly available analytical data is scarce. 1-
Chloro-N,N-dimethylmethanesulfonamide (CAS 35427-68-0) is one such molecule. As a

specialized reagent, major suppliers explicitly note the absence of collected analytical data,

placing the onus of characterization on the researcher.[1]

This guide is structured to address this challenge directly. Instead of presenting non-existent

data, we will leverage our expertise to build a robust, predictive model for the spectroscopic

profile of 1-Chloro-N,N-dimethylmethanesulfonamide. By grounding our analysis in the

verified experimental data of its parent compound, N,N-dimethylmethanesulfonamide (CAS

918-05-8), and applying fundamental principles of chemical spectroscopy, we can establish a

reliable set of expectations for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) profiles. This approach serves as a blueprint for researchers to confidently

characterize this and other novel molecules.

Molecular Structure and its Spectroscopic
Implications
1-Chloro-N,N-dimethylmethanesulfonamide is a sulfonamide derivative featuring a central

sulfur atom double-bonded to two oxygen atoms and single-bonded to both a dimethylamino

group and a chloromethyl group.
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Molecular Formula: C₃H₈ClNO₂S

Molecular Weight: 157.62 g/mol

The key structural differences from its parent compound, N,N-dimethylmethanesulfonamide,

are the substitution of a methyl group with a chloromethyl group. This substitution is the primary

driver of the predicted differences in their respective spectra, primarily due to the high

electronegativity and isotopic signature of the chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predictive Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 1-Chloro-N,N-dimethylmethanesulfonamide, we anticipate two distinct signals

in the ¹H NMR spectrum and three in the ¹³C NMR spectrum. Our predictions are rooted in the

known spectra of the parent compound, N,N-dimethylmethanesulfonamide.[2][3]

Expected ¹H NMR Spectrum
The structure contains two types of protons: those on the two equivalent N-methyl groups and

those on the chloromethyl group.
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Predicted

Assignment

Expected

Chemical Shift

(δ, ppm)

Multiplicity Integration
Rationale for

Prediction

N(CH₃)₂ ~2.9 Singlet 6H

Based on the

parent

compound N,N-

dimethylmethane

sulfonamide,

which shows a

singlet for the N-

methyl protons at

δ 2.84 ppm.[2] A

minor downfield

shift is possible

due to the

influence of the

nearby

chloromethyl

group.

S-CH₂-Cl ~4.5 - 5.0 Singlet 2H The replacement

of a methyl group

with a

chloromethyl

group introduces

this new signal.

The strong

deshielding

effect of the

adjacent, highly

electronegative

chlorine atom

and the sulfonyl

group will shift

this signal

significantly

downfield.
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Protons alpha to

a chlorine atom

typically appear

in the δ 3.5-4.5

ppm range; the

additional

electron-

withdrawing

sulfonyl group

will push this

further downfield.

Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show three distinct carbon signals.

Predicted Assignment
Expected Chemical Shift (δ,

ppm)
Rationale for Prediction

N(CH₃)₂ ~38

Based on the parent

compound, which shows a

signal at δ 37.8 ppm for the N-

methyl carbons.[3][4] This

environment is relatively

unchanged and should exhibit

a similar chemical shift.

S-CH₂-Cl ~55 - 65

This signal is absent in the

parent compound. Carbons

bonded to chlorine are strongly

deshielded and typically

appear in the δ 40-60 ppm

range. The adjacent sulfonyl

group will further enhance this

downfield shift.

Experimental Protocol for NMR Data Acquisition
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This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a solid

sample like 1-Chloro-N,N-dimethylmethanesulfonamide.

Sample Preparation:

Accurately weigh 5-10 mg of the solid compound.

Transfer the solid into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃,

or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the compound's

solubility.

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to set the

chemical shift reference to 0 ppm.

Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

Instrument Setup & Data Acquisition:

Insert the sample into the NMR spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any

magnetic field drift.

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, well-defined

peaks. This is an iterative process of adjusting shim coils while observing the FID (Free

Induction Decay) or the lock signal.

Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters

on a 400 MHz spectrometer include a 90° pulse angle, a spectral width of ~16 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence (e.g., zgpg30) to

produce a spectrum with singlets for all carbon signals. A greater number of scans

(hundreds to thousands) will be required due to the low natural abundance of ¹³C.

Diagram: NMR Data Acquisition Workflow
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Sample Preparation Data Acquisition Data Processing

Weigh Compound (5-10 mg) Dissolve in Deuterated Solvent
(e.g., CDCl3 + TMS)

In NMR Tube
Insert Sample into Spectrometer Lock & Shim Acquire ¹H Spectrum Acquire ¹³C Spectrum Fourier Transform Phase & Baseline Correction Integrate & Analyze

Click to download full resolution via product page

A streamlined workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond

vibrations.

Expected IR Absorption Bands
The analysis is based on the known spectrum of N,N-dimethylmethanesulfonamide and the

expected contributions from the C-Cl bond.[5][6]
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Wavenumber (cm⁻¹) Vibration Type Functional Group
Rationale &

Expected Intensity

~2950-3050 C-H Stretch N-CH₃, S-CH₂

Aliphatic C-H

stretching vibrations.

Expected to be of

medium intensity.

~1330-1360
S=O Asymmetric

Stretch
Sulfonamide (SO₂)

The sulfonyl group

gives two

characteristic strong

bands. The

asymmetric stretch is

typically found at a

higher wavenumber.

~1140-1160
S=O Symmetric

Stretch
Sulfonamide (SO₂)

The symmetric stretch

of the sulfonyl group,

also a strong

absorption. The

presence of the

electronegative

chloromethyl group

may slightly shift

these S=O bands to

higher frequencies

compared to the

parent compound.

~950-980 S-N Stretch Sulfonamide

Stretching vibration of

the sulfur-nitrogen

bond.

~700-800 C-Cl Stretch Chloromethyl This is a key

diagnostic peak for

the target molecule.

The carbon-chlorine

stretch is a strong to

medium intensity band
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typically found in this

region.

Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR

spectra of solid samples.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty ATR unit to subtract atmospheric (CO₂, H₂O)

and instrument-related absorptions from the sample spectrum.

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto

the ATR crystal.

Data Acquisition: Lower the ATR press arm to ensure firm and even contact between the

sample and the crystal.

Spectrum Collection: Initiate the scan. The instrument will co-add multiple scans (typically 16

or 32) to improve the signal-to-noise ratio. The resulting spectrum is automatically ratioed

against the previously collected background spectrum.

Cleaning: After analysis, raise the press arm and clean the sample off the crystal surface

using a suitable solvent (e.g., isopropanol) and a soft tissue.

Diagram: ATR-IR Data Acquisition Workflow
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Clean ATR Crystal

Collect Background Spectrum

Place Sample on Crystal

Apply Pressure

Collect Sample Spectrum

Process & Analyze Data

Click to download full resolution via product page

Key steps for obtaining an ATR-IR spectrum.

Mass Spectrometry (MS): Elucidating Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues based on its fragmentation pattern upon ionization. For 1-Chloro-N,N-
dimethylmethanesulfonamide, the presence of chlorine is a key diagnostic feature.

Expected Mass Spectrum and Fragmentation
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The analysis considers the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and common

fragmentation pathways for sulfonamides.

Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion due

to the two stable isotopes of chlorine.

m/z 157: Corresponding to the molecule containing the ³⁵Cl isotope [C₃H₈³⁵ClNO₂S]⁺.

m/z 159: Corresponding to the molecule containing the ³⁷Cl isotope [C₃H₈³⁷ClNO₂S]⁺.

Isotopic Ratio: The relative intensity of the m/z 157 peak to the m/z 159 peak will be

approximately 3:1, which is a definitive confirmation of the presence of one chlorine atom

in the ion.[7]

Key Fragment Ions: Electron ionization (EI) is expected to cause fragmentation. Plausible

fragmentation pathways include:

m/z 108 [M - CH₂Cl]⁺: Loss of the chloromethyl radical (•CH₂Cl). This would result in the

[CH₃SO₂N(CH₃)₂]⁺ fragment.

m/z 113 [M - N(CH₃)₂]⁺: Loss of the dimethylamino radical (•N(CH₃)₂). This would leave

the [CH₂ClSO₂]⁺ fragment. This fragment would also exhibit the 3:1 isotopic pattern at m/z

113/115.

m/z 79 [SO₂N(CH₃)₂]⁺: A common fragment from the cleavage of the S-C bond.

m/z 44 [N(CH₃)₂]⁺: The dimethylamino cation.

Experimental Protocol for MS Data Acquisition (EI-MS)
Sample Introduction: For a solid sample, it can be introduced via a direct insertion probe or, if

sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS). For direct

insertion, a small amount of sample is placed in a capillary tube at the end of the probe.

Ionization: The sample is vaporized in the ion source and bombarded with a high-energy

electron beam (typically 70 eV for Electron Ionization, EI). This process creates a positively

charged molecular ion (M⁺) and various fragment ions.
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Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at its specific m/z value.

Data Output: The output is a mass spectrum, which is a plot of relative ion abundance versus

m/z.

Conclusion: A Framework for Characterization
This guide provides a comprehensive, technically grounded framework for the spectroscopic

analysis of 1-Chloro-N,N-dimethylmethanesulfonamide. By integrating predictive analysis

based on fundamental principles with the known spectral data of its parent compound, we have

established a clear and reliable set of expected outcomes for NMR, IR, and MS analysis. The

detailed protocols and workflows provided offer a practical roadmap for researchers, ensuring

that even in the absence of pre-existing literature data, the structural identity and purity of this

molecule can be confidently verified. This expert-driven, predictive approach is an essential tool

in the modern research and development environment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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